2-(4-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Scientific Research Applications
Synthesis and Chemical Analysis
Synthesis of Modified Phenylboronic Acid Derivatives : This compound has been used in synthesizing ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives were studied for their inhibitory activity against serine proteases including thrombin, offering insights into potential biomedical applications (Spencer et al., 2002).
Creation of Boron-Containing Stilbene Derivatives : It plays a role in synthesizing novel stilbene derivatives which have potential applications in materials for LCD technology and as therapeutics for neurodegenerative diseases (Das et al., 2015).
Crystal Structure and DFT Study : The compound has been used to study the crystal structure and molecular properties of certain boric acid ester intermediates, enhancing our understanding of these chemical structures through computational and experimental methods (Huang et al., 2021).
Biomedical Research
Exploring Lipogenic Inhibitors : It is utilized in the design and synthesis of pinacolyl boronate-substituted stilbenes as novel lipogenic inhibitors. This research demonstrates its potential in developing lipid-lowering drugs (Das et al., 2011).
H2O2 Detection in Living Cells : A derivative of this compound, 4-PYB, was synthesized for detecting hydrogen peroxide (H2O2) in living cells, highlighting its application in biological and medical research (Nie et al., 2020).
Material Science and Nanotechnology
Nanoparticle Creation for Emission Tuning : This compound is key in creating heterodifunctional polyfluorenes, which are used to produce nanoparticles with tunable emission properties, useful in applications like fluorescence microscopy (Fischer et al., 2013).
Polymer Synthesis for Electronics : It is instrumental in the precision synthesis of polymers like poly(3-hexylthiophene) for applications in electronics, particularly in the development of materials with specific electrical properties (Yokozawa et al., 2011).
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTVLIKQVDPHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718421 | |
Record name | 2-(4-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001200-60-7 | |
Record name | 2-(4-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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